molecular formula C23H21N3O B12122683 N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2-methylbenzamide

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2-methylbenzamide

Cat. No.: B12122683
M. Wt: 355.4 g/mol
InChI Key: AVPNBBWWZVXKDL-UHFFFAOYSA-N
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Description

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2-methylbenzamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2-methylbenzamide typically involves the condensation of o-phenylenediamine with benzaldehyde derivatives. The reaction proceeds through the formation of an intermediate Schiff base, which is then cyclized to form the benzimidazole ring.

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted .

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .

Scientific Research Applications

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2-methylbenzamide involves its interaction with specific molecular targets. For instance, benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation. This action can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2-methylbenzamide stands out due to its unique structure, which allows for specific interactions with molecular targets.

Properties

Molecular Formula

C23H21N3O

Molecular Weight

355.4 g/mol

IUPAC Name

N-[(1-benzylbenzimidazol-2-yl)methyl]-2-methylbenzamide

InChI

InChI=1S/C23H21N3O/c1-17-9-5-6-12-19(17)23(27)24-15-22-25-20-13-7-8-14-21(20)26(22)16-18-10-3-2-4-11-18/h2-14H,15-16H2,1H3,(H,24,27)

InChI Key

AVPNBBWWZVXKDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Origin of Product

United States

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